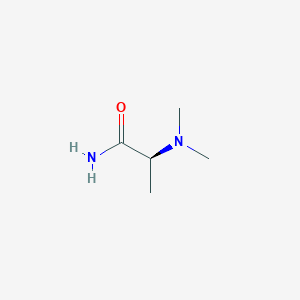

(2S)-2-(dimethylamino)propanamide

Description

(2S)-2-(Dimethylamino)propanamide is a chiral secondary amide with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol . Its structure features a dimethylamino group (-N(CH₃)₂) attached to the second carbon of a propanamide backbone, with the stereocenter at the C2 position in the S-configuration. The compound is listed under CAS number 78608-72-7 and is often used in medicinal chemistry as a precursor or intermediate for synthesizing peptidomimetics and bioactive molecules .

Key physicochemical properties include:

- Physical state: Likely a solid or powder (inferred from analogs in and ).

- Reactivity: Contains a primary amide group and a tertiary amine, making it moderately polar and reactive in nucleophilic or catalytic reactions.

- Safety: Limited toxicological data are available, but standard precautions (e.g., gloves, eye protection) are recommended to avoid exposure .

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(2S)-2-(dimethylamino)propanamide |

InChI |

InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8)/t4-/m0/s1 |

InChI Key |

MBKGOQHJIPZMEP-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)N(C)C |

Canonical SMILES |

CC(C(=O)N)N(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Amide Formation via Amine and Acid Chloride/Anhydride Route

This classical method involves the reaction of (2S)-2-amino-3-methylpropanamide or its derivatives with suitable acylating agents. The process typically proceeds as follows:

- Starting Material: (2S)-2-amino-3-methylpropanamide, which can be obtained through asymmetric synthesis or chiral resolution of racemic mixtures.

- Reagents: Dimethylamine (as a free base or salt), acyl chlorides, or anhydrides derived from (2S)-2-(chlorocarbonyl)propanamide.

- Reaction Conditions:

- Conducted in inert solvents such as dichloromethane or tetrahydrofuran (THF).

- The amide bond formation occurs at low temperatures (0–25°C) to prevent racemization.

- Catalysts like triethylamine or pyridine are used to scavenge HCl generated during acylation.

- Outcome: Yields of 70–90% are typical, with high stereochemical fidelity maintained through controlled conditions.

Reductive Amination of Corresponding Ketones or Aldehydes

A more versatile approach involves the reductive amination of suitable carbonyl precursors:

- Key Intermediate: (2S)-2-oxo-3-methylpropanamide or related aldehyde derivatives.

- Procedure:

- React the carbonyl compound with excess dimethylamine under acidic or neutral conditions.

- Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) for reduction.

- The process is often performed in solvents like methanol or ethanol.

- Reaction Parameters:

- Temperatures typically range from 0°C to room temperature.

- Reaction times vary from 2 to 24 hours depending on reagent concentrations.

- Advantages: High selectivity for the (2S) isomer and scalability for industrial synthesis.

Amide Coupling via Carbodiimide Activation

This method is widely used for peptide-like bond formation:

- Reagents:

- (2S)-2-amino-3-methylpropanamide (or its protected form).

- Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

- Catalysts like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve yields.

- Procedure:

- Activation of the carboxylic acid component with DCC or EDC in anhydrous solvents (dichloromethane, DMF).

- Addition of the amine component (dimethylamine or its derivatives).

- Reaction is maintained at ambient temperature with stirring for 4–12 hours.

- Outcome: Efficient coupling with yields exceeding 80%, suitable for scale-up.

Industrial-Scale Synthesis Considerations

Based on patent literature and process engineering reports:

| Parameter | Details |

|---|---|

| Starting Materials | Isobutyraldehyde, formaldehyde, dimethylamine (from patents) |

| Reaction Medium | Typically aqueous or anhydrous, with or without solvents |

| Reaction Conditions | 80–120°C, 1.5–4 bar pressure, batch or continuous flow |

| Reaction Time | 1–6 hours depending on temperature and scale |

| Purification | Distillation, extraction, and recrystallization |

For example, a patent describes the synthesis of 3-dimethylamino-2,2-dimethylpropanal from isobutyraldehyde, formaldehyde, and dimethylamine, which involves a reaction at 80–120°C under pressure, followed by distillation. Although this route pertains to a different compound, the underlying principles of amine addition to aldehydes and subsequent transformations are relevant.

Key Research Findings and Data Summary

- Reaction Efficiency: High yields (>80%) are achievable via carbodiimide-mediated coupling or reductive amination, with stereochemical control maintained through chiral starting materials or resolution techniques.

- Environmental Considerations: Processes avoiding complex workups and environmentally harmful reagents are preferred; for instance, using aqueous formaldehyde solutions and avoiding excess reagents.

- Scale-up Potential: Continuous flow methods and optimized conditions (temperature, pressure, reagent ratios) facilitate industrial synthesis.

Notes and Recommendations

- Chiral Integrity: Maintaining stereochemistry at the 2-position is critical; thus, asymmetric synthesis or chiral resolution is often employed.

- Purification: Chromatography and distillation are standard, with the choice depending on the scale.

- Safety: Handling formaldehyde and dimethylamine requires appropriate safety measures due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Amines.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(dimethylamino)propanamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.

Medicine

In medicine, (2S)-2-(dimethylamino)propanamide has potential applications in drug development. Its structural features make it a candidate for designing new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (2S)-2-(dimethylamino)propanamide with structurally or functionally related compounds, highlighting differences in molecular features, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Diversity: The parent compound lacks aromatic or heterocyclic substituents, unlike (S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanamide (hydroxyphenyl group) or S30 (indole and azepane groups). These substituents enhance binding affinity to biological targets, such as enzymes or receptors . The dihydrochloride salt form of (2S)-2,5-diaminopentanamide improves solubility for in vitro applications compared to the neutral amide .

Molecular Weight and Polarity: (2S)-2-(dimethylamino)propanamide has the lowest molecular weight (116.16 g/mol), making it suitable for small-molecule drug design. The hydroxyethyl group in (2S)-2-amino-N-(2-hydroxyethyl)propanamide increases hydrophilicity, which may improve aqueous solubility compared to the dimethylamino analog .

Safety and Handling: Toxicological data are scarce for most compounds. For example, (2S)-2,5-diaminopentanamide dihydrochloride lacks detailed toxicity studies, necessitating precautionary measures (e.g., avoiding inhalation, skin contact) .

Synthetic Utility :

- The parent compound’s simplicity makes it a versatile building block. In contrast, S30 requires multistep synthesis involving CDI (carbonyldiimidazole) and TFA (trifluoroacetic acid) deprotection, reflecting higher synthetic complexity .

Research Findings and Data Gaps

- Structural-Activity Relationships (SAR): The dimethylamino group in (2S)-2-(dimethylamino)propanamide may enhance membrane permeability due to its basicity, whereas bulkier substituents (e.g., hydroxyphenyl in ) could restrict passive diffusion .

- Data Limitations: No comparative pharmacokinetic or stability data are available for these analogs. Environmental hazards remain unclassified for most compounds, highlighting a critical research gap .

Q & A

Q. How do researchers address discrepancies in toxicological profiles between in vitro and in silico models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.